rel-Ethyl (2S,3R,3aS,6R,7aR)-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate
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Overview
Description
rel-Ethyl (2S,3R,3aS,6R,7aR)-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate is a complex organic compound with a unique structure. It belongs to the class of compounds known as pyrrolopyridines, which are characterized by a fused pyrrole and pyridine ring system. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-Ethyl (2S,3R,3aS,6R,7aR)-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Hydroxylation: Introduction of the hydroxyl group at the desired position using reagents such as osmium tetroxide or hydrogen peroxide.
Esterification: The carboxylate group is introduced through an esterification reaction using ethyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
rel-Ethyl (2S,3R,3aS,6R,7aR)-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The ester group can be reduced to an alcohol using reagents like LiAlH4 (Lithium aluminium hydride).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like SOCl2 (Thionyl chloride) for chlorination.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: SOCl2, PBr3 (Phosphorus tribromide)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halides
Scientific Research Applications
rel-Ethyl (2S,3R,3aS,6R,7aR)-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of rel-Ethyl (2S,3R,3aS,6R,7aR)-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2S,3R,3aS,6R,7aR)-3-hydroxy-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate: Similar structure but lacks the octahydro component.
Methyl (2S,3R,3aS,6R,7aR)-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
rel-Ethyl (2S,3R,3aS,6R,7aR)-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate is unique due to its specific stereochemistry and the presence of both hydroxyl and ester functional groups. This combination of features makes it a versatile compound for various chemical and biological applications.
Properties
Molecular Formula |
C11H18N2O3 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
ethyl (1S,2R,3S,6R,8R)-2-hydroxy-4,9-diazatricyclo[4.3.1.03,8]decane-9-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-2-16-11(15)13-7-3-6-4-8(13)10(14)9(7)12-5-6/h6-10,12,14H,2-5H2,1H3/t6-,7-,8+,9+,10+/m1/s1 |
InChI Key |
MXTMZVASARNAAR-ZJDVBMNYSA-N |
Isomeric SMILES |
CCOC(=O)N1[C@@H]2C[C@@H]3C[C@H]1[C@@H]([C@H]2NC3)O |
Canonical SMILES |
CCOC(=O)N1C2CC3CC1C(C2NC3)O |
Origin of Product |
United States |
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